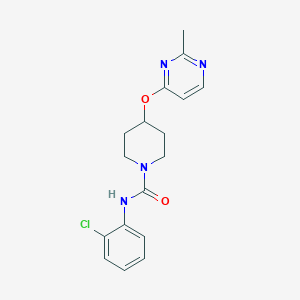

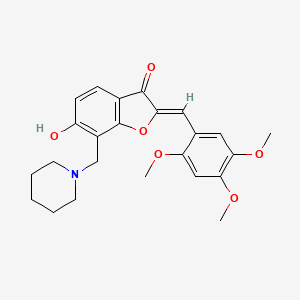

N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in literature, offering insights into potential methodologies that could be applied to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. For example, a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be achieved through coupling between specific carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).

Molecular Structure Analysis

Studies on compounds with similar molecular frameworks have used various analytical methods to understand their structure. For instance, molecular interaction studies using AM1 molecular orbital methods have been conducted to analyze conformations and energetics of related compounds (J. Shim et al., 2002).

Chemical Reactions and Properties

Research into the chemical reactions and properties of closely related molecules has provided insights that could be extrapolated to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. This includes studies on the synthesis and bioactivity of related compounds, highlighting their reactions under various conditions and potential bioactive properties (Xue Si-jia, 2011).

Applications De Recherche Scientifique

Pharmacological Research

Antitubercular Activity : A study by Asif (2014) explored modifications of isoniazid (INH) structures, including derivatives related to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, evaluating their anti-tubercular activity against various Mycobacterium strains. The derivatives displayed significant activity, highlighting their potential as new leads for anti-TB compounds Asif, 2014.

Chemical Synthesis and Drug Development

Development of Antithrombotic Drugs : Saeed et al. (2017) reviewed synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, discussing the advantages and challenges of various synthetic methodologies. This research underscores the importance of chemical synthesis techniques in the development of clinically relevant compounds Saeed et al., 2017.

N-Heterocycle Synthesis : Philip et al. (2020) highlighted the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, including piperidines, as crucial for developing therapeutically applicable compounds and natural product synthesis. This review emphasizes the role of chiral sulfinamides in generating structurally diverse and pharmacologically relevant molecules Philip et al., 2020.

Molecular Interactions and Biological Applications

DNA Interaction : Research by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder of DNA, and its analogues, provides insight into the structural requirements for DNA interaction. This research is crucial for understanding how chemical modifications can influence drug-DNA interactions, potentially leading to novel therapeutic agents Issar & Kakkar, 2013.

Environmental Impact Studies

Organochlorine Compounds : Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2-chlorophenol, on the aquatic environment. Their comprehensive review of toxic effects and environmental persistence highlights the environmental implications of chlorophenol derivatives Krijgsheld & Gen, 1986.

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMAIBXMGMBPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)

![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)

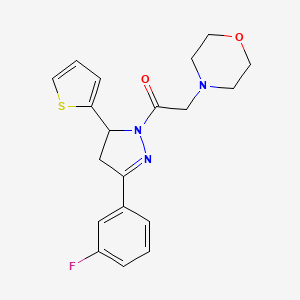

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

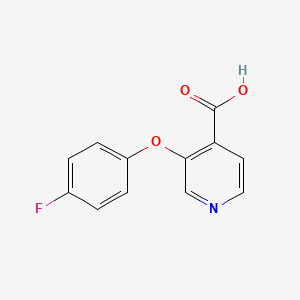

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)